molecular formula C18H19BrN2O3 B5318968 N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide

N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5318968
M. Wt: 391.3 g/mol
InChI Key: ILYMRMHSISRVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as Br-methylflupentixol, is a chemical compound that belongs to the class of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential applications in various research studies.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamidepentixol is not fully understood. However, it is known to act as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. It also exhibits a moderate affinity for the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamidepentixol has been found to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, leading to a decrease in psychotic symptoms. It also has been found to increase the expression of neurotrophic factors, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamidepentixol in lab experiments is its potent antipsychotic activity, which makes it a valuable tool for studying the mechanisms underlying schizophrenia. However, its limited selectivity for dopamine receptors may limit its use in other research areas.

Future Directions

There are several future directions for the use of N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamidepentixol in scientific research. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and potential use in other neurological disorders.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamidepentixol involves the reaction of 4-bromo-3-methylbenzoic acid with furoyl chloride, followed by the reaction with piperidine-4-carboxamide. The final product is obtained through the purification process.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-(2-furoyl)piperidine-4-carboxamidepentixol has been extensively used in scientific research studies. It has been found to exhibit potent antipsychotic activity, making it a potential candidate for the treatment of schizophrenia. It has also been investigated for its potential use in the treatment of Parkinson's disease, due to its ability to modulate dopamine receptors.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12-11-14(4-5-15(12)19)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYMRMHSISRVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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